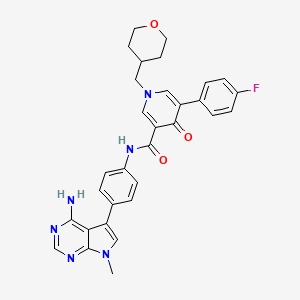
Axl-IN-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Axl-IN-8 is a small molecule inhibitor specifically designed to target the AXL receptor tyrosine kinase. The AXL receptor is a member of the TAM (TYRO3, AXL, and MERTK) family of receptor tyrosine kinases, which play a significant role in various cellular processes, including cell survival, proliferation, migration, and immune regulation. Overexpression of AXL has been associated with tumor growth, metastasis, and resistance to therapy in various cancers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Axl-IN-8 involves multiple steps, starting with the preparation of the core scaffold, followed by the introduction of specific functional groups to enhance its inhibitory activity. The synthetic route typically includes:
- Formation of the core scaffold through a series of condensation and cyclization reactions.
- Introduction of functional groups via nucleophilic substitution, oxidation, or reduction reactions.
- Purification and characterization of the final product using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency, purity, and yield. This includes optimizing reaction conditions, using high-quality reagents, and implementing stringent quality control measures. The production process may also involve the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions: Axl-IN-8 undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of certain functional groups to achieve the desired chemical structure.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or modify functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride under anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products Formed: The major products formed from these reactions include intermediates with modified functional groups, which are further processed to yield the final this compound compound .
Applications De Recherche Scientifique
Axl-IN-8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of AXL receptor tyrosine kinase in various chemical pathways and reactions.
Biology: Employed in cellular and molecular biology research to investigate the signaling pathways mediated by AXL and its impact on cell behavior.
Mécanisme D'action
Axl-IN-8 is compared with other similar compounds, such as:
Bemcentinib: Another AXL inhibitor with a similar mechanism of action but different chemical structure.
Dubermatinib: A multi-kinase inhibitor that targets AXL along with other receptor tyrosine kinases.
LY-2584702: An inhibitor that targets both AXL and ribosomal protein S6 kinase 1 (S6K1), providing a broader range of inhibition
Uniqueness of this compound: this compound is unique due to its high selectivity for the AXL receptor tyrosine kinase, minimizing off-target effects and enhancing its therapeutic potential. Its specific binding affinity and inhibitory activity make it a valuable tool for research and potential therapeutic applications .
Comparaison Avec Des Composés Similaires
- Bemcentinib
- Dubermatinib
- LY-2584702
Propriétés
Formule moléculaire |
C31H29FN6O3 |
|---|---|
Poids moléculaire |
552.6 g/mol |
Nom IUPAC |
N-[4-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)phenyl]-5-(4-fluorophenyl)-1-(oxan-4-ylmethyl)-4-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C31H29FN6O3/c1-37-15-24(27-29(33)34-18-35-30(27)37)20-4-8-23(9-5-20)36-31(40)26-17-38(14-19-10-12-41-13-11-19)16-25(28(26)39)21-2-6-22(32)7-3-21/h2-9,15-19H,10-14H2,1H3,(H,36,40)(H2,33,34,35) |
Clé InChI |
DGVPNVQBSCWKJG-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C2=C(N=CN=C21)N)C3=CC=C(C=C3)NC(=O)C4=CN(C=C(C4=O)C5=CC=C(C=C5)F)CC6CCOCC6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12398150.png)




![2-[2-(2-azidoethoxy)ethoxy]acetic acid;methylcyclohexane](/img/structure/B12398179.png)
![(2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-5-[deuterio(phosphonooxy)methyl]-3,4-dihydroxyoxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid](/img/structure/B12398184.png)

![1-[(2R,3S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12398199.png)

![N-[1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12398215.png)



